2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide
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Overview
Description
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural components, which include a methoxyphenyl group, a methylbenzenesulfonamido group, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the preparation of the methoxyphenyl intermediate through a reaction between 2-methoxyphenol and a suitable sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Methylbenzenesulfonamide: The methoxyphenyl intermediate is then coupled with 4-methylbenzenesulfonamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the sulfonamido intermediate.
Introduction of the Pyridinylmethyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide
- 4,N-Dimethyl-N-phenylbenzenesulfonamide
Uniqueness
2-[N-(2-Methoxyphenyl)4-methylbenzenesulfonamido]-N-[(pyridin-3-YL)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C22H23N3O4S/c1-17-9-11-19(12-10-17)30(27,28)25(20-7-3-4-8-21(20)29-2)16-22(26)24-15-18-6-5-13-23-14-18/h3-14H,15-16H2,1-2H3,(H,24,26) |
InChI Key |
XCAQDQKXKVTOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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